methyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a nitro group (-NO2) attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-nitrophenyl hydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrazole ring.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is produced in large batches using continuous stirred-tank reactors (CSTRs) to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further to nitrates.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminopyrazoles.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are used.
Substitution: Halogenation is typically carried out using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrates.
Reduction Products: Aminopyrazoles.
Substitution Products: Halogenated pyrazoles.
Scientific Research Applications
Chemistry: Methyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development. Medicine: It is investigated for its potential use in treating infections and certain types of cancer. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes. The exact mechanism may vary depending on the specific application, but it generally involves modulation of cellular processes and signaling pathways.
Comparison with Similar Compounds
Methyl 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
Uniqueness: Methyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and biological activity compared to its positional isomers.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 1-(2-nitrophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)8-6-7-13(12-8)9-4-2-3-5-10(9)14(16)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTWYPALNCSEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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